molecular formula C11H8N4 B3352451 8-Phenyl-7h-purine CAS No. 4776-14-1

8-Phenyl-7h-purine

Cat. No.: B3352451
CAS No.: 4776-14-1
M. Wt: 196.21 g/mol
InChI Key: ULWZFKSDBAAHEI-UHFFFAOYSA-N
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Description

8-Phenyl-7H-purine is a heterocyclic aromatic organic compound that belongs to the purine family Purines are characterized by a fused ring structure composed of a pyrimidine ring and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Phenyl-7H-purine typically involves the introduction of a phenyl group to the purine core. One common method is the reaction of 8-bromopurine with phenylboronic acid in the presence of a palladium catalyst under Suzuki coupling conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures, typically around 100°C .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 8-Phenyl-7H-purine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Phenylboronic acid in the presence of a palladium catalyst.

Major Products Formed: The major products formed from these reactions include oxidized purine derivatives, reduced purine derivatives, and substituted purine compounds with various functional groups.

Scientific Research Applications

8-Phenyl-7H-purine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Phenyl-7H-purine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, certain derivatives of this compound have been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme involved in DNA synthesis. This inhibition leads to the disruption of cellular proliferation, making it a potential anticancer agent . The compound may also interact with other cellular pathways, contributing to its diverse biological activities.

Comparison with Similar Compounds

    7-Phenyl-7H-purine: Similar structure but with the phenyl group at the 7th position.

    8-Phenylxanthine: A xanthine derivative with a phenyl group at the 8th position.

    8-Phenylguanine: A guanine derivative with a phenyl group at the 8th position.

Uniqueness: 8-Phenyl-7H-purine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

8-phenyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4/c1-2-4-8(5-3-1)10-14-9-6-12-7-13-11(9)15-10/h1-7H,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULWZFKSDBAAHEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=NC=NC=C3N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20282725
Record name 8-phenyl-7h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4776-14-1
Record name NSC27616
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27616
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 8-phenyl-7h-purine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20282725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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